![molecular formula C16H15N5OS B5708068 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide, commonly known as MTDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTDT belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
MTDT has been investigated for its potential therapeutic applications in various scientific research fields, including cancer treatment, antimicrobial activity, and neuroprotection. MTDT has been shown to exhibit potent cytotoxicity against cancer cells, making it a promising candidate for cancer therapy. In addition, MTDT has demonstrated antimicrobial activity against a range of bacteria and fungi, suggesting its potential use as an antibacterial and antifungal agent. Furthermore, MTDT has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of MTDT is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. MTDT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its cytotoxic effects on cancer cells. MTDT has also been shown to modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
MTDT has been shown to exert a range of biochemical and physiological effects in various experimental models. In cancer cells, MTDT has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In bacterial and fungal cells, MTDT has been shown to disrupt cell membrane integrity and inhibit cell growth. In the brain, MTDT has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
MTDT has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for investigating biological processes. However, MTDT also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses. These limitations should be carefully considered when designing experiments involving MTDT.
Orientations Futures
There are several future directions for research involving MTDT. One area of interest is the development of MTDT derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the cytotoxic and antimicrobial effects of MTDT, which could lead to the development of new drugs targeting these pathways. Finally, the neuroprotective effects of MTDT could be further explored in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide is a promising compound with potential therapeutic applications in cancer treatment, antimicrobial activity, and neuroprotection. Its mechanism of action involves the inhibition of key enzymes and signaling pathways, leading to a range of biochemical and physiological effects. While MTDT has several advantages for lab experiments, its limitations should be carefully considered. Future research directions include the development of MTDT derivatives, investigation of its molecular mechanisms, and exploration of its neuroprotective effects in animal models.
Méthodes De Synthèse
MTDT can be synthesized through a multi-step process involving the reaction of 1-methyl-1H-tetrazol-5-thiol with N,N-diphenylacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The yield of MTDT can be optimized by varying the reaction conditions, such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-20-16(17-18-19-20)23-12-15(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWCJRNPIVVQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N,N-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

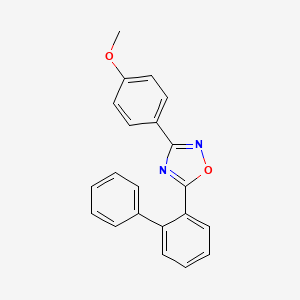
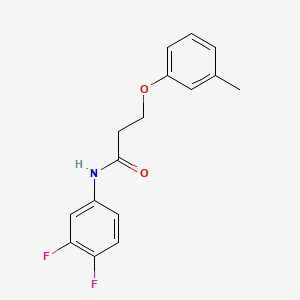

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
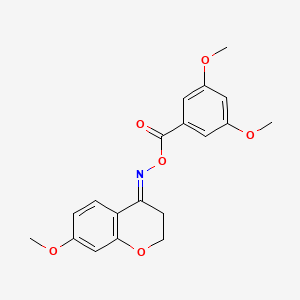
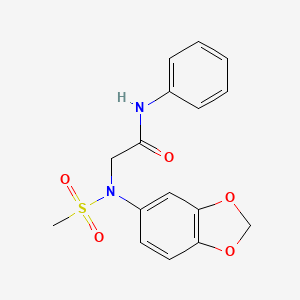
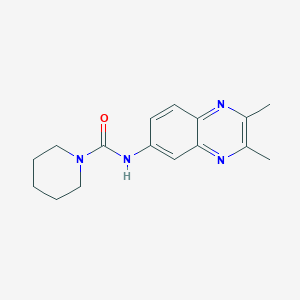
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
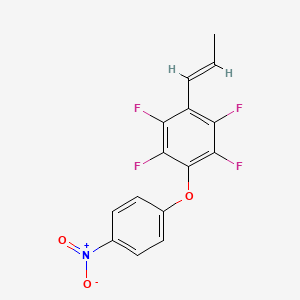
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)